
4-(Benzyloxy)-2-(benzylsulfanyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxy)-2-(benzylsulfanyl)pyrimidine: is a heterocyclic organic compound that features a pyrimidine ring substituted with benzyloxy and benzylsulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2-(benzylsulfanyl)pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloropyrimidine with benzyl alcohol and benzyl mercaptan in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Benzyloxy)-2-(benzylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The benzyloxy and benzylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 4-(Benzyloxy)-2-(benzylsulfanyl)pyrimidine is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile building block for the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of 4-(Benzyloxy)-2-(benzylsulfanyl)pyrimidine depends on its specific application. In medicinal chemistry, its biological activity may be attributed to its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and benzylsulfanyl groups can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
4-(Benzyloxy)pyrimidine: Lacks the benzylsulfanyl group, which may result in different chemical reactivity and biological activity.
2-(Benzylsulfanyl)pyrimidine: Lacks the benzyloxy group, which may affect its solubility and interaction with molecular targets.
4-(Benzyloxy)-2-(methylsulfanyl)pyrimidine: The methylsulfanyl group may confer different chemical properties compared to the benzylsulfanyl group.
Uniqueness: 4-(Benzyloxy)-2-(benzylsulfanyl)pyrimidine is unique due to the presence of both benzyloxy and benzylsulfanyl groups, which can influence its chemical reactivity and biological activity
Propriétés
Numéro CAS |
84289-48-5 |
|---|---|
Formule moléculaire |
C18H16N2OS |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
2-benzylsulfanyl-4-phenylmethoxypyrimidine |
InChI |
InChI=1S/C18H16N2OS/c1-3-7-15(8-4-1)13-21-17-11-12-19-18(20-17)22-14-16-9-5-2-6-10-16/h1-12H,13-14H2 |
Clé InChI |
ZIKYGEGJCPUQMO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=NC(=NC=C2)SCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Benzenesulfinyl)methyl]pyridine](/img/structure/B14411317.png)


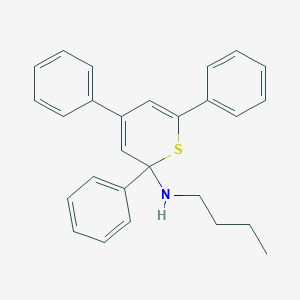
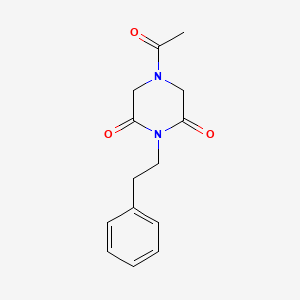

![1,3-Bis[morpholinomethyl]-tetrahydro-2(1H)-pyrimidinone](/img/structure/B14411377.png)
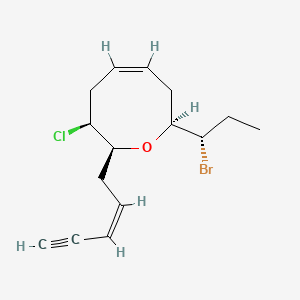

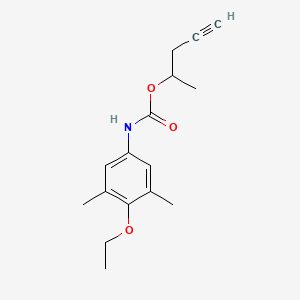
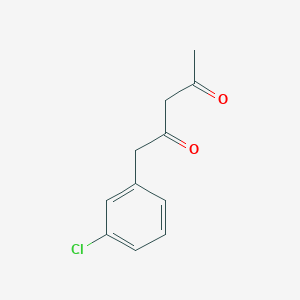

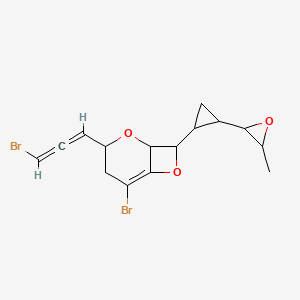
![3,5-Dichloro-4-[(naphthalen-2-yl)oxy]aniline](/img/structure/B14411422.png)
